molecular formula C24H20N2O3S B2593875 (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one CAS No. 380457-12-5

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

Cat. No. B2593875
M. Wt: 416.5
InChI Key: HFIILNNMPAKGRC-BENRWUELSA-N
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Description

The compound’s description would typically include its IUPAC name, molecular formula, and molecular weight. It might also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This would involve a detailed explanation of the steps taken to synthesize the compound, including the starting materials, reagents, and conditions used in each step.



Molecular Structure Analysis

This could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity with various reagents, and its role as a reactant or product in different chemical reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Crystal Structure Analysis

  • The study of crystal structures of compounds closely related to "(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one" reveals insights into hydrogen-bonded chains, which are crucial for understanding molecular interactions and designing materials with specific properties (Narsimha R Penthala et al., 2016).

Synthesis and Structural Characterization

  • The synthesis and characterization of ruthenium complexes containing a pendent catechol ring demonstrate the versatility of related molecules in creating compounds with potential applications in catalysis and materials science (Luke O'Brien et al., 2004).

Photophysics and Photochemistry

  • Investigations into the photophysical and photochemical properties of mixed-ligand platinum(II) complexes provide valuable insights into the electronic structures and potential applications of these complexes in light-emitting devices and sensors (K. Balashev et al., 1997).

Enzymatic Modification for Antioxidant Production

  • The enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity highlights the potential of using enzymatic reactions to create compounds with enhanced bioactivity (O. E. Adelakun et al., 2012).

Molecular Engineering for Solar Cell Applications

  • The engineering of organic sensitizers for solar cell applications, incorporating donor, electron-conducting, and anchoring groups, showcases the potential of these compounds in improving the efficiency of photovoltaic devices (Sanghoon Kim et al., 2006).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling the compound.


Future Directions

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science. It could also involve further studies to better understand the compound’s properties or reactivity.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information might not be available. If you have access to a laboratory or research institution, you might consider conducting some of these analyses yourself under the guidance of a qualified scientist. Please remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-21-13-11-17(15-22(21)29-2)24-18(10-12-20(27)23-9-6-14-30-23)16-26(25-24)19-7-4-3-5-8-19/h3-16H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIILNNMPAKGRC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

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